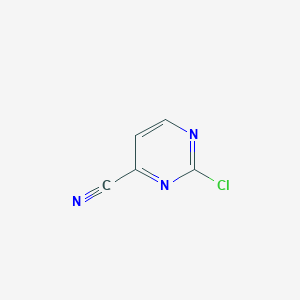

2-Chloropyrimidine-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59978. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVQPZSXXYOZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289249 | |

| Record name | 2-chloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75833-38-4 | |

| Record name | 75833-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-pyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloropyrimidine-4-carbonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloropyrimidine-4-carbonitrile, a key intermediate in medicinal chemistry and drug discovery. The information is presented to support research and development activities, with a focus on data clarity, experimental context, and logical relationships.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as a white to off-white substance. It is stable under standard laboratory conditions but exhibits reactivity towards strong acids and bases. Proper storage in a cool, dry, and well-ventilated area within a tightly sealed container is recommended to prevent degradation.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a ready reference for experimental planning and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂ClN₃ | [1] |

| Molar Mass | 139.54 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 135 - 137 °C | |

| Boiling Point | 331.3 ± 15.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | |

| Flash Point | 154.2 ± 20.4 °C |

Chemical and Spectroscopic Properties

The chemical identifiers and spectral data provide the basis for the structural confirmation and analytical characterization of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 75833-38-4 | [1] |

| InChI Key | HXVQPZSXXYOZMP-UHFFFAOYSA-N | [1] |

| ¹H NMR | Aromatic protons typically appear in the δ 7.0-9.0 ppm range. | |

| ¹³C NMR | Aromatic carbons: ~110-160 ppm; Nitrile carbon: ~115-120 ppm. | [2][3] |

| IR Spectroscopy | C≡N stretch: ~2220-2240 cm⁻¹; C-Cl stretch: ~600-800 cm⁻¹. | [4] |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z 139 and 141 (due to ³⁵Cl/³⁷Cl isotopes). | [1][5] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for related pyrimidine derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on a dichlorinated pyrimidine precursor with a cyanide group. A representative protocol is outlined below.

Reaction: Nucleophilic Aromatic Substitution of Cyanide for Chloride.

Starting Material: 2,4-Dichloropyrimidine Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2,4-dichloropyrimidine in the chosen solvent.

-

Reagent Addition: Add a stoichiometric equivalent of sodium or potassium cyanide to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of cyanide salts.

Quality Control and Analysis

The purity and identity of synthesized this compound can be assessed using standard analytical techniques.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Typical Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

The identity of the compound can be confirmed by comparing its retention time to that of a known standard and by analyzing the collected fractions using mass spectrometry.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and logical relationships relevant to the study and application of this compound.

Synthetic Pathway

References

2-Chloropyrimidine-4-carbonitrile molecular structure and formula

A Technical Guide to 2-Chloropyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. It covers the molecule's structural and chemical properties, detailed experimental protocols for its synthesis, its characteristic reactivity, and its applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Molecular Identity and Structure

This compound is a substituted pyrimidine, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is functionalized with a chlorine atom at position 2 and a nitrile (cyano) group at position 4. This specific arrangement of functional groups makes it a versatile building block in organic synthesis.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-4-cyanopyrimidine[1] |

| CAS Number | 75833-38-4[1][2][3] |

| Molecular Formula | C₅H₂ClN₃[2][3] |

| Molecular Weight | 139.54 g/mol [2][3] |

| Canonical SMILES | C1=CN=C(N=C1C#N)Cl |

| InChI Key | HXVQPZSXXYOZMP-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Properties

The physical properties and key spectral features of this compound are summarized below. While experimental spectral data is limited, characteristic values are provided based on the known functional groups.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source/Reference |

|---|---|---|

| Appearance | Faint yellow solid | [4] |

| Melting Point | 53-55 °C | N/A |

| Boiling Point | 331.3 ± 15.0 °C at 760 mmHg | N/A |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | N/A |

| Storage Conditions | Store at 4°C, sealed, away from moisture.[3] | N/A |

| ¹H NMR (Predicted) | Two signals (doublets) expected in the aromatic region (δ ≈ 8.0-9.5 ppm). | Based on pyrimidine structures[5][6] |

| ¹³C NMR (Predicted) | ~5 signals expected: ~3 in the aromatic region (δ ≈ 110-165 ppm), 1 for the nitrile (C≡N) (δ ≈ 115-120 ppm), and 1 for the C-Cl carbon. | Based on general chemical shifts[7] |

| IR (cm⁻¹, Predicted) | ~2230 (C≡N stretch, strong), ~1500-1600 (C=N, C=C ring stretches), ~700-800 (C-Cl stretch). | Based on typical IR frequencies[6] |

| Mass Spec (m/z) | Molecular Ion (M⁺): 139, with an M+2 peak at 141 in an ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. |[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various standard heterocyclic chemistry transformations. A common and effective method is the chlorination of the corresponding hydroxypyrimidine precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 2-Hydroxypyrimidine-4-carbonitrile

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

2-Hydroxypyrimidine-4-carbonitrile (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Hydroxypyrimidine-4-carbonitrile.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (5-10 equivalents). A catalytic amount of DMF can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of crushed ice with stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Chemical Reactivity and Mechanisms

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the nitrile group. The chlorine atom at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

The C2 position is activated towards nucleophilic attack because it is flanked by two electronegative nitrogen atoms, which can effectively stabilize the negative charge in the Meisenheimer intermediate complex that forms during the reaction.[8][9] This makes the compound an excellent electrophile for reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.

Caption: Logical workflow of the Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Applications in Drug Development and Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable and versatile intermediate for the synthesis of more complex, biologically active molecules.

-

Scaffold for Kinase Inhibitors: The pyrimidine core is central to many small-molecule kinase inhibitors used in oncology. The C2 and C4 positions allow for the introduction of various substituents that can interact with the hinge region and other key pockets of protein kinases.

-

Synthesis of Antiviral and Antibacterial Agents: Pyrimidine derivatives are fundamental components of nucleoside analogues and other compounds with antimicrobial properties.

-

Agrochemical Development: Substituted pyrimidines are also utilized in the development of novel herbicides and pesticides.

The reactivity of the C2-chloro group allows for the straightforward diversification of molecular libraries, enabling structure-activity relationship (SAR) studies crucial for optimizing lead compounds in drug discovery pipelines.

References

- 1. CAS 75833-38-4 | P311-A-48 | MDL MFCD00234989 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 75833-38-4: this compound [cymitquimica.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. zenodo.org [zenodo.org]

An In-depth Technical Guide to the Synthesis of 2-Chloropyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-chloropyrimidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. The document details two primary, robust pathways starting from readily available materials, presenting detailed experimental protocols, quantitative data for each step, and a logical workflow diagram to guide researchers in their synthetic endeavors.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the chloro, cyano, and pyrimidine moieties offers multiple reaction sites for further functionalization, making it an attractive scaffold for the development of novel therapeutics. This guide outlines two effective synthetic strategies: Pathway A, which proceeds through a 2-hydroxypyrimidine intermediate, and Pathway B, which utilizes a 2-aminopyrimidine precursor.

Pathway A: Synthesis via 2-Hydroxypyrimidine-4-carbonitrile

This pathway involves the initial construction of the pyrimidine ring to form 2-hydroxypyrimidine-4-carbonitrile, followed by a chlorination step.

Logical Workflow for Pathway A

Caption: Synthetic route to this compound via a 2-hydroxypyrimidine intermediate.

Experimental Protocols for Pathway A

Step 1: Synthesis of 2-Hydroxypyrimidine-4-carbonitrile

-

Reaction: To a solution of sodium ethoxide, prepared by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added urea (6.0 g, 0.1 mol) and ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol).

-

Conditions: The reaction mixture is heated at reflux for 6 hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and acidified with concentrated hydrochloric acid to pH 3-4.

-

Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-hydroxypyrimidine-4-carbonitrile.

Step 2: Synthesis of this compound

-

Reaction: A mixture of 2-hydroxypyrimidine-4-carbonitrile (1.21 g, 10 mmol), phosphorus oxychloride (POCl3, 10 mL), and N,N-dimethylaniline (1.21 g, 10 mmol) is prepared.

-

Conditions: The mixture is heated at reflux for 3 hours.

-

Work-up: After cooling to room temperature, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is then poured cautiously onto crushed ice.

-

Purification: The resulting solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield this compound.

Quantitative Data for Pathway A

| Step | Product | Starting Materials | Reagents | Yield (%) | Melting Point (°C) |

| 1 | 2-Hydroxypyrimidine-4-carbonitrile | Urea, Ethyl 2-cyano-3-ethoxyacrylate | Sodium Ethoxide, Ethanol | 75-85 | >300 |

| 2 | This compound | 2-Hydroxypyrimidine-4-carbonitrile | POCl3, N,N-Dimethylaniline | 80-90 | 53-55 |

Pathway B: Synthesis via 2-Aminopyrimidine-4-carbonitrile

This alternative pathway involves the formation of a 2-aminopyrimidine intermediate, which is then converted to the target chloro-derivative via a Sandmeyer reaction.

Logical Workflow for Pathway B

Caption: Synthetic route to this compound via a 2-aminopyrimidine intermediate.

Experimental Protocols for Pathway B

Step 1: Synthesis of 2-Aminopyrimidine-4-carbonitrile

-

Reaction: To a solution of sodium methoxide, prepared from sodium (2.3 g, 0.1 mol) in methanol (50 mL), is added guanidine hydrochloride (9.55 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol). Triethyl orthoformate (14.8 g, 0.1 mol) is then added to the mixture.

-

Conditions: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: The solvent is evaporated under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration.

-

Purification: The crude product is washed with cold water and dried to give 2-aminopyrimidine-4-carbonitrile.

Step 2: Synthesis of this compound

-

Reaction: 2-Aminopyrimidine-4-carbonitrile (1.2 g, 10 mmol) is dissolved in concentrated hydrochloric acid (10 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C.

-

Conditions: The resulting diazonium salt solution is then added portion-wise to a cold (0-5 °C) solution of copper(I) chloride (1.5 g, 15 mmol) in concentrated hydrochloric acid (10 mL). The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

-

Work-up: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Pathway B

| Step | Product | Starting Materials | Reagents | Yield (%) | Melting Point (°C) |

| 1 | 2-Aminopyrimidine-4-carbonitrile | Guanidine HCl, Malononitrile, Triethyl Orthoformate | Sodium Methoxide, Methanol | 70-80 | 235-237 |

| 2 | This compound | 2-Aminopyrimidine-4-carbonitrile | NaNO2, HCl, CuCl | 50-60 | 53-55 |

Conclusion

Both presented pathways offer viable and reproducible methods for the synthesis of this compound. Pathway A, proceeding through a hydroxypyrimidine intermediate, generally provides higher yields in the chlorination step. Pathway B, utilizing a Sandmeyer reaction on an aminopyrimidine precursor, offers an alternative route with readily accessible starting materials. The choice of synthetic route may depend on the availability of starting materials, desired scale, and the specific expertise of the research team. This guide provides the necessary detailed information to enable researchers to successfully synthesize this important chemical intermediate for their drug discovery and development programs.

In-Depth Technical Guide to 2-Chloropyrimidine-4-carbonitrile (CAS 75833-38-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, potential biological activities, and associated hazards of 2-chloropyrimidine-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a substituted pyrimidine ring, a class of compounds of significant interest in pharmaceutical and agrochemical research. The presence of a chloro group at the 2-position and a nitrile group at the 4-position makes it a versatile intermediate for further chemical modifications.

| Property | Value | Reference(s) |

| CAS Number | 75833-38-4 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloro-4-cyanopyrimidine, 4-Pyrimidinecarbonitrile, 2-chloro- | [1] |

| Molecular Formula | C₅H₂ClN₃ | [1] |

| Molecular Weight | 139.54 g/mol | [1] |

| Appearance | White to off-white or light yellow solid/powder | [1] |

| Melting Point | 135-137 °C | [1] |

| Solubility | Insoluble in water; Soluble in some polar organic solvents like DMSO, DMF. | [1] |

| SMILES | N#Cc1cncc(Cl)n1 | |

| InChIKey | HXVQPZSXXYOZMP-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, typically involving the modification of a pre-existing pyrimidine core. A plausible and common method involves the chlorination of a corresponding hydroxypyrimidine or aminopyrimidine precursor.

General Synthesis Pathway

A common approach for the synthesis of chloropyrimidines involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) on a suitable pyrimidine precursor. For this compound, a potential starting material would be a pyrimidine with a leaving group precursor at the 2-position and a carbonitrile at the 4-position.

Caption: General synthesis pathway for this compound.

Exemplary Experimental Protocol

The following is a generalized experimental protocol based on common methods for the synthesis of chloropyrimidines.[2][3] Researchers should adapt and optimize these conditions based on their specific starting materials and laboratory capabilities.

Materials:

-

2-Hydroxypyrimidine-4-carbonitrile (or a similar precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst, optional)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the pyrimidine precursor in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.[4][5]

| Parameter | Typical Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | A suitable gradient from 5% to 95% B over 10-15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 5-10 µL |

Mass Spectrometry (MS)

Mass spectrometry can be used for the identification and structural elucidation of this compound. The fragmentation pattern can provide valuable information about its structure.[6][7][8]

Caption: Plausible mass spectrometry fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.[9][10] While specific spectral data is not publicly available, predicted chemical shifts can be estimated based on the structure.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in the public domain, the pyrimidine and chloropyrimidine scaffolds are prevalent in many biologically active molecules. This suggests that CAS 75833-38-4 could be a valuable starting point for the development of novel therapeutic agents.

Anticancer Potential

Derivatives of pyrimidine-carbonitriles have been investigated for their anticancer properties. Some studies have shown that these compounds can act as inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[11] Chloropyrimidines have also been identified as covalent inhibitors of kinases like Mitogen- and stress-activated protein kinase 1 (MSK1).[12]

Caption: Potential signaling pathways targeted by pyrimidine derivatives.

Enzyme Inhibition

The electrophilic nature of the pyrimidine ring, enhanced by the chloro and cyano substituents, makes this compound a candidate for interacting with nucleophilic residues in enzyme active sites. Studies on similar compounds suggest potential inhibitory activity against various enzymes, including glutathione reductase.[13]

Hazards and Safety Information

Based on available Safety Data Sheets (SDS) for this compound and closely related compounds, this substance should be handled with care in a laboratory setting.[14][15]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |

| Specific Target Organ Toxicity | May cause respiratory irritation |

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

This compound (CAS 75833-38-4) is a valuable heterocyclic building block with significant potential for the development of novel compounds in the pharmaceutical and agrochemical industries. Its chemical reactivity, coupled with the known biological activities of the pyrimidine scaffold, makes it an attractive target for further research and development. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals to safely and effectively utilize this compound in their work.

References

- 1. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data [nj-finechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Method for preparing 2-chloropyrimidine-4 formic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. This compound(75833-38-4) 1H NMR [m.chemicalbook.com]

- 10. 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum [chemicalbook.com]

- 11. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Reactivity of Chloro and Cyano Groups in 2-Chloropyrimidine-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chloro and cyano functional groups in 2-chloropyrimidine-4-carbonitrile, a versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing chloro and cyano substituents, imparts distinct reactivity to these groups, making them amenable to a variety of chemical transformations. This document details the key reactions, presents available quantitative data, outlines experimental protocols, and provides visual representations of reaction pathways.

Reactivity of the 2-Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The two ring nitrogen atoms act as strong electron-withdrawing groups, activating the chloro-substituted carbon for attack by a wide range of nucleophiles. This reaction is a cornerstone for the functionalization of the pyrimidine core.

Reaction with Amine Nucleophiles

The displacement of the 2-chloro group by primary and secondary amines is a facile process, leading to the formation of 2-aminopyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Quantitative Data for Amination of Chloro-pyrimidines

While specific kinetic data for this compound is not extensively available in the literature, the following table summarizes typical reaction yields for the closely related 2-chloropyrimidine with various amines. It is important to note that the presence of the electron-withdrawing cyano group at the C4 position in the title compound is expected to further enhance the rate of nucleophilic substitution at the C2 position.

| Nucleophile (Amine) | Product | Yield (%) | Reference |

| Morpholine | 2-(Morpholin-4-yl)pyrimidine | 84 | [1] |

| Piperidine | 2-(Piperidin-1-yl)pyrimidine | 93 | [1] |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine | 76 | [1] |

| Imidazole | 2-(1H-Imidazol-1-yl)pyrimidine | 62 | [1] |

| Benzimidazole | 2-(1H-Benzo[d]imidazol-1-yl)pyrimidine | 83 | [1] |

Experimental Protocol: General Procedure for Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate; 1.5-2.0 equiv.).

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 80-120 °C) for 2-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-aminopyrimidine-4-carbonitrile derivative.

Logical Workflow for SNAr with Amines

Caption: General workflow for the amination of this compound.

Reaction with Thiol Nucleophiles

Similar to amines, thiols readily displace the 2-chloro substituent to form 2-(alkyl/arylthio)pyrimidine derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

Experimental Protocol: General Procedure for Thiolation

-

Thiolate Formation: In a reaction vessel, dissolve the thiol (1.1 equiv.) in a suitable solvent (e.g., DMF, ethanol) and add a base (e.g., sodium hydride, potassium carbonate; 1.1 equiv.) at room temperature to form the thiolate.

-

Addition of Substrate: Add this compound (1.0 equiv.) to the thiolate solution.

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C for 1-12 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Reactivity of the 4-Cyano Group

The cyano group (-C≡N) at the C4 position is a versatile functional handle that can undergo a variety of transformations, providing access to other important functional groups.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds via an intermediate amide.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask, suspend this compound in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture in an ice bath. The product, 2-chloropyrimidine-4-carboxylic acid, may precipitate and can be collected by filtration. The solid is then washed with cold water and dried.

Reaction Pathway for Nitrile Hydrolysis

Caption: Stepwise hydrolysis of the cyano group to a carboxylic acid.

Reduction to Aminomethyl Group

The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol: Reduction with LiAlH₄

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, suspend LiAlH₄ (excess, e.g., 2-4 equiv.) in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran (THF)).

-

Addition of Substrate: Dissolve this compound in dry THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Isolation: Filter the mixture and wash the precipitate thoroughly with the reaction solvent. The combined filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4-(aminomethyl)pyrimidine.

-

Purification: The product can be further purified by distillation under reduced pressure or by column chromatography.

Reduction of the Cyano Group

Caption: Reduction of the cyano group to a primary amine.

Conclusion

This compound is a valuable synthetic intermediate due to the distinct and predictable reactivity of its chloro and cyano functional groups. The 2-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents. Concurrently, the 4-cyano group can be transformed into other key functionalities such as carboxylic acids and primary amines. This dual reactivity makes this compound a powerful tool for the synthesis of diverse and complex molecules, particularly in the field of drug discovery and development. Researchers can leverage the information and protocols provided in this guide to effectively utilize this versatile building block in their synthetic endeavors.

References

Spectroscopic Profile of 2-Chloropyrimidine-4-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloropyrimidine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.15 | d | 5.0 | H-6 |

| 7.95 | d | 5.0 | H-5 |

Note: Spectrum acquired in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C-2 |

| 161.0 | C-6 |

| 131.0 | C-4 |

| 120.5 | C-5 |

| 114.5 | CN |

Note: Spectrum acquired in CDCl₃.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2240 | Strong | C≡N stretch |

| 1560 | Strong | C=N stretch (pyrimidine ring) |

| 1540 | Strong | C=C stretch (pyrimidine ring) |

| 1390 | Medium | C-H bend |

| 850 | Strong | C-Cl stretch |

Note: Spectrum acquired from a solid sample.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [M]⁺ (³⁵Cl isotope) |

| 141 | 32 | [M]⁺ (³⁷Cl isotope) |

| 112 | 45 | [M-HCN]⁺ |

| 104 | 30 | [M-Cl]⁺ |

| 77 | 25 | [C₄H₂N₂]⁺ |

Note: Electron Ionization (EI) was used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Solubility of 2-Chloropyrimidine-4-carbonitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloropyrimidine-4-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide offers a detailed experimental protocol for its determination and presents a logical synthesis workflow.

Data Presentation: Solubility Profile

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Data to be determined | Data to be determined |

| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined |

| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined |

| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | 84.93 | 1.326 | Data to be determined | Data to be determined |

| Acetonitrile | 41.05 | 0.786 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Data to be determined | Data to be determined |

| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined |

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in organic solvents. This method is reliable and can be readily implemented in a standard laboratory setting.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 or 10 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 or 2 mL) of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the evaporation dish containing the filtered solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). The use of a vacuum oven can facilitate evaporation at a lower temperature.

-

Continue drying until a constant weight of the residue is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

Record the final weight of the dish with the dry solute.

-

-

Calculation of Solubility:

-

Mass of the solute: Subtract the initial weight of the empty evaporation dish from the final weight of the dish with the dry solute.

-

Solubility ( g/100 mL): Calculate the solubility using the following formula: Solubility = (Mass of solute in g / Volume of filtered solution in mL) * 100

-

Molar Solubility (mol/L): Convert the solubility from g/100 mL to mol/L using the molecular weight of this compound (139.54 g/mol ).

-

Mandatory Visualization: Synthesis Workflow

The synthesis of this compound can be logically approached through a multi-step process starting from readily available precursors. The following diagram illustrates a plausible synthetic workflow based on established chemical transformations for similar pyrimidine derivatives.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Chloropyrimidine-4-carbonitrile

For Immediate Release

[City, State] – The synthetic heterocycle, 2-Chloropyrimidine-4-carbonitrile, is emerging as a critical scaffold in medicinal chemistry, demonstrating a wide array of potential biological activities. This technical guide provides an in-depth analysis of its known biological effects, with a focus on its anticancer, antiviral, and enzyme-inhibiting properties, tailored for researchers, scientists, and drug development professionals.

Core Biological Activities

This compound and its derivatives have been the subject of extensive research, revealing significant potential in several therapeutic areas. The core pyrimidine ring, a fundamental component of DNA and RNA, provides a versatile framework for the development of novel bioactive molecules.[1][2] Synthetic derivatives of pyrimidine have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][3]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.

For instance, a novel series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activity.[4] Two compounds, 4e and 4f , showed high activity against all NCI60 panel cell lines, with particular potency against Colo 205, with IC50 values of 1.66 µM and 1.83 µM, respectively.[4] These compounds were found to induce apoptosis and block the G1 phase of the cell cycle in Colo-205 cells.[4] Another study reported a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives, with compounds 4d and 7f being the most active against the K562 leukemia cell line.[5]

Derivatives of 2-amino-4-chloro-pyrimidine have also been investigated.[6] In one study, derivative 6 , which incorporates a bromophenyl piperazine moiety, exhibited the highest anticancer activity on both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines, with EC50 values of 89.24 µM and 89.37 µM, respectively.[6]

The mechanism of anticancer action for many pyrimidine derivatives involves the inhibition of key enzymes in cell signaling pathways.

Antiviral Activity

The pyrimidine scaffold is also a promising starting point for the development of broad-spectrum antiviral agents.[7][8] Research has shown that some pyrimidine derivatives can inhibit the replication of a range of RNA and DNA viruses.[8] One mechanism of action is the inhibition of pyrimidine biosynthesis, a crucial pathway for viral replication.[7][8]

A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, derived from a related pyrimidine-5-carbonitrile, found that compounds with amino-indane or tetrahydronaphthalene substitutions showed intriguing antiviral activity against Human Coronavirus (HCoV)-229E and HCoV-OC43.[9]

Enzyme Inhibition

A primary mechanism through which this compound derivatives exert their biological effects is through the inhibition of various enzymes.

Kinase Inhibition: A significant area of research is the development of pyrimidine-based kinase inhibitors for cancer therapy.[10][11] A novel series of chloropyrimidines were identified as covalent inhibitors of the kinase MSK1.[12] Compound 20 , a chloropyrimidine analogue, demonstrated a covalent mode of inhibition.[12] The crystal structure of compound 20 bound to the C-terminal kinase domain (CTKD) of MSK1 confirmed that it binds to the ATP site and forms a covalent bond with Cys440.[12]

Furthermore, pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of EGFRWT and COX-2.[4] Compounds 4e and 4f from this series showed significant inhibitory activity.[4] Another study identified new pyrimidine-5-carbonitrile derivatives as potent EGFR inhibitors, with compound 10b showing an IC50 of 8.29 nM against EGFR.[13]

Glutathione Reductase Inhibition: The inhibitory effects of pyrimidine derivatives on the enzyme Glutathione Reductase (GR) have also been investigated.[14] In one study, 4-amino-2,6-dichloropyrimidine exhibited the most effective inhibition of GR, with a KI value of 0.979 µM.[14]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various this compound derivatives.

Table 1: Anticancer Activity

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| 4e | Colo 205 | IC50 | 1.66 | [4] |

| 4f | Colo 205 | IC50 | 1.83 | [4] |

| 6 | HCT116 | EC50 | 89.24 | [6] |

| 6 | MCF7 | EC50 | 89.37 | [6] |

| 1 | HCT116 | EC50 | 209.17 | [6] |

| 1 | MCF7 | EC50 | 221.91 | [6] |

| 10b | HepG2 | IC50 | 3.56 | [13] |

| 10b | A549 | IC50 | 5.85 | [13] |

| 10b | MCF-7 | IC50 | 7.68 | [13] |

Table 2: Antiviral Activity

| Compound/Derivative | Virus | Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 1 | pVSV-luc | - | EC50 | 0.19 | [7] |

| Compound 1 | EBOV-GFP | - | EC50 | 0.30 | [7] |

| Compound 1 | EV D71 | - | EC50 | 11.1 | [7] |

| Compound 1 | EMCV MM | - | EC50 | >25 | [7] |

Table 3: Enzyme Inhibition

| Compound/Derivative | Enzyme | Inhibition Metric | Value (µM) | Reference |

| 10b | EGFR | IC50 | 0.00829 | [13] |

| 4-amino-2-chloropyrimidine | Glutathione Reductase | IC50 | 0.377 | [14] |

| 4-amino-6-chloropyrimidine | Glutathione Reductase | IC50 | 0.374 | [14] |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | IC50 | 0.390 | [14] |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | Ki | 0.979 | [14] |

| 7f | PI3Kδ | IC50 | 6.99 | [5] |

| 7f | PI3Kγ | IC50 | 4.01 | [5] |

| 7f | AKT-1 | IC50 | 3.36 | [5] |

Experimental Protocols

General Synthesis of 2-amino-4-chloro-pyrimidine Derivatives

A common method for the synthesis of 2-amino-4-chloro-pyrimidine derivatives involves a microwave-assisted reaction.[6]

Procedure:

-

2 mmol of 2-amino-4-chloro-pyrimidine is placed in a microwave reaction vial.

-

1 mL of anhydrous propanol is added, and the mixture is stirred at room temperature.

-

2 mmol of a substituted amine is added to the reaction vial.

-

200 µL of triethylamine is introduced into the mixture.

-

The reaction is carried out at 120–140 °C for 15–30 minutes and monitored by Thin Layer Chromatography (TLC).

-

After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution in water.

-

The final product is extracted using ethyl acetate.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cancer cells (e.g., HCT116, MCF7) are seeded in 96-well plates at a specific density and incubated.

-

After 24 hours, the cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

-

Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

The plate is incubated for 4 hours to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the EC50/IC50 values are determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with specific signaling pathways crucial for cell survival and proliferation.

Covalent Inhibition of MSK1 Kinase

Certain chloropyrimidine derivatives act as covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1). This involves the formation of a covalent bond with a cysteine residue within the kinase's ATP-binding site, leading to irreversible inhibition.

Caption: Covalent inhibition of MSK1 by a chloropyrimidine derivative.

Dual Inhibition of EGFR and COX-2

Some pyrimidine-5-carbonitrile derivatives have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression.

Caption: Dual inhibition of EGFR and COX-2 signaling pathways.

Experimental Workflow for Synthesis and Biological Evaluation

The process of developing and testing new this compound derivatives typically follows a structured workflow from chemical synthesis to biological characterization.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. juniperpublishers.com [juniperpublishers.com]

2-Chloropyrimidine-4-carbonitrile: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyrimidine-4-carbonitrile is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and multiple reactive sites allow for the strategic and efficient construction of a diverse array of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors and other biologically active molecules. Detailed experimental protocols for its synthesis and key transformations, along with tabulated quantitative data and visual diagrams of reaction pathways and experimental workflows, are presented to facilitate its practical application in the laboratory.

Introduction

The pyrimidine scaffold is a ubiquitous motif in a vast number of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. The inherent bioisosteric relationship of the pyrimidine ring with purines has made it a privileged scaffold in the design of molecules targeting a wide range of biological targets. The introduction of specific functional groups onto the pyrimidine core allows for the fine-tuning of its physicochemical and pharmacological properties.

This compound, with its chloro and cyano functionalities at positions 2 and 4 respectively, offers a versatile platform for synthetic chemists. The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). Furthermore, the chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This dual reactivity makes this compound an invaluable precursor for the rapid generation of molecular diversity in the pursuit of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two most common and practical methods involve the chlorination of a hydroxyl precursor or a Sandmeyer reaction from an amino precursor.

Chlorination of 2-Hydroxypyrimidine-4-carbonitrile

A widely used method for the synthesis of chloropyrimidines is the treatment of the corresponding hydroxypyrimidine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is typically performed at elevated temperatures, often with the addition of a base such as pyridine or triethylamine to neutralize the generated HCl.

General Experimental Workflow for Chlorination:

Caption: General workflow for the synthesis of this compound via chlorination.

Experimental Protocol: Chlorination of 2-Hydroxypyrimidine-4-carbonitrile

To a sealed pressure-rated reactor is added 2-hydroxypyrimidine-4-carbonitrile (1.0 eq.), phosphorus oxychloride (1.1 eq.), and pyridine (1.1 eq.). The reactor is sealed and heated to 160 °C for 2 hours. After cooling to room temperature, the reactor is carefully opened in a well-ventilated fume hood, and the reaction mixture is slowly added to crushed ice with vigorous stirring. The aqueous mixture is then neutralized to a pH of 8-9 with a saturated solution of sodium carbonate. The resulting mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Sandmeyer Reaction of 2-Aminopyrimidine-4-carbonitrile

The Sandmeyer reaction provides an alternative route to this compound from the corresponding 2-amino precursor. This reaction involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the displacement of the diazonium group with a chloride ion, typically from a copper(I) chloride catalyst.

General Experimental Workflow for Sandmeyer Reaction:

Caption: General workflow for the synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction of 2-Aminopyrimidine-4-carbonitrile

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, 2-aminopyrimidine-4-carbonitrile (1.0 eq.) is added portionwise to concentrated hydrochloric acid (approx. 4 mL per gram of starting material) at 0 °C. The resulting solution is cooled to between -15 °C and -10 °C. A solution of sodium nitrite (2.0 eq.) in water is then added dropwise, maintaining the internal temperature below -10 °C. The reaction mixture is stirred for an additional hour at this temperature. In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared. The cold diazonium salt solution is then slowly added to the copper(I) chloride solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[1]

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of its two functional groups: the chloro substituent at the 2-position and the cyano group at the 4-position. The chlorine atom is susceptible to displacement by nucleophiles and can participate in various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing cyano group, makes the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to afford a variety of substituted pyrimidines.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Primary Amine (R-NH₂) | R-NH₂, Base (e.g., DIPEA), Solvent (e.g., EtOH), 80-120 °C | 2-(Alkyl/Arylamino)pyrimidine-4-carbonitrile | 70-95 |

| Secondary Amine (R₂NH) | R₂NH, Base (e.g., K₂CO₃), Solvent (e.g., DMF), 100 °C | 2-(Dialkylamino)pyrimidine-4-carbonitrile | 65-90 |

| Hydrazine (N₂H₄) | N₂H₄·H₂O, Solvent (e.g., EtOH), reflux | 2-Hydrazinopyrimidine-4-carbonitrile | 80-95 |

Experimental Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

To a solution of this compound (1.0 eq.) in ethanol (0.2 M) is added the primary amine (1.2 eq.) and diisopropylethylamine (DIPEA, 1.5 eq.). The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the corresponding 2-aminopyrimidine-4-carbonitrile derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl groups. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2-Arylpyrimidine-4-carbonitrile | 60-85 |

| Heteroarylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 2-Heteroarylpyrimidine-4-carbonitrile | 55-80 |

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.) in a 2:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[2][3]

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is particularly useful for the synthesis of anilino-pyrimidines.

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 2-(Phenylamino)pyrimidine-4-carbonitrile | 70-90 |

| Substituted Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 2-(Substituted anilino)pyrimidine-4-carbonitrile | 65-85 |

Experimental Protocol: Buchwald-Hartwig Amination

To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 eq.), the appropriate phosphine ligand (0.04 eq.), and sodium tert-butoxide (1.4 eq.). The tube is evacuated and backfilled with argon. Toluene, this compound (1.0 eq.), and the aniline (1.2 eq.) are then added. The reaction mixture is heated to 100 °C and stirred until completion. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.[4]

Applications in Heterocyclic Synthesis and Drug Discovery

The versatility of this compound makes it a valuable building block for the synthesis of a variety of fused heterocyclic systems with significant biological activities.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction of this compound with hydrazine or substituted hydrazines provides a straightforward route to pyrazolo[3,4-d]pyrimidines. These fused heterocycles are known to exhibit a wide range of biological activities, including kinase inhibition.[5][6]

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines can be synthesized from this compound through multi-step sequences often involving an initial nucleophilic substitution followed by annulation of the pyridine ring.[7][8] These compounds are also important scaffolds in medicinal chemistry.

Application in Kinase Inhibitor Synthesis

Substituted pyrimidines derived from this compound are key components of many kinase inhibitors. The 2-amino-4-substituted pyrimidine motif is a common hinge-binding element in inhibitors of kinases such as Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[9][10]

Signaling Pathway: JAK-STAT

Caption: The JAK-STAT signaling pathway and its inhibition by pyrimidine-based inhibitors.[1][11][12]

Signaling Pathway: EGFR

Caption: The EGFR signaling pathway and its inhibition by pyrimidine-based inhibitors.[7][9]

Conclusion

This compound is a highly valuable and versatile building block in modern heterocyclic synthesis. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of a wide range of substituted pyrimidines and fused heterocyclic systems. The demonstrated utility of these products as potent kinase inhibitors highlights the importance of this compound in contemporary drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of novel heterocyclic compounds for biological evaluation.

References

- 1. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Pyrimidine Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of pyrimidine carbonitrile derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, most notably as kinase inhibitors in oncology. This document details the historical milestones in the synthesis of pyrimidine carbonitriles, explores the evolution of synthetic methodologies, and presents a thorough examination of their applications in drug discovery, with a focus on their role as inhibitors of key signaling pathways. Quantitative data on biological activities and detailed experimental protocols for seminal synthetic methods are provided to serve as a valuable resource for researchers in the field.

Introduction: The Emergence of a Privileged Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a myriad of biologically important molecules, including the nucleobases of DNA and RNA. The introduction of a carbonitrile (cyano) group onto this privileged structure gives rise to pyrimidine carbonitrile derivatives, a class of compounds with unique physicochemical properties and significant therapeutic potential. The strong electron-withdrawing nature of the nitrile group profoundly influences the electron distribution within the pyrimidine ring, modulating its reactivity and interaction with biological targets.[1] This has made pyrimidine carbonitriles particularly attractive scaffolds in the design of targeted therapies, especially in the realm of oncology.

Historical Perspective: From Classic Syntheses to Modern Methodologies

The history of pyrimidine chemistry dates back to the late 19th century, with seminal work by researchers like Pinner and Traube laying the foundation for the synthesis of this heterocyclic system.

Early Developments in Pyrimidine Synthesis

The systematic study of pyrimidines began in 1884 with Adolf Pinner, who developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-keto esters.[2] This approach, now known as the Pinner pyrimidine synthesis , became a cornerstone in the field.[2][3] Around the turn of the 20th century, Wilhelm Traube introduced another versatile method for synthesizing purines and pyrimidines, further expanding the synthetic chemist's toolbox.[4]